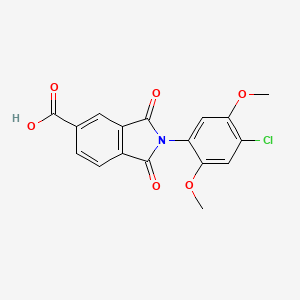
N-(2-cyclopropylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-cyclopropylphenyl)benzamide, also known as CPPB, is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. CPPB belongs to the class of benzamide compounds and has been found to exhibit an array of biological activities. In
Mechanism of Action
N-(2-cyclopropylphenyl)benzamide acts as a selective antagonist of the dopamine D3 receptor. The dopamine D3 receptor is predominantly expressed in the mesolimbic system, which plays a critical role in reward and motivation. This compound's ability to block the dopamine D3 receptor results in a decrease in dopamine release, which in turn reduces the rewarding effects of drugs of abuse.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. It has been shown to increase the levels of the neurotransmitter GABA in the brain, which is responsible for inhibitory signaling. This compound has also been found to reduce the levels of the neurotransmitter glutamate, which is responsible for excitatory signaling. These effects contribute to this compound's anxiolytic and antidepressant-like effects.
Advantages and Limitations for Lab Experiments
N-(2-cyclopropylphenyl)benzamide has several advantages for lab experiments. It is a selective antagonist of the dopamine D3 receptor, which makes it a valuable tool for studying the role of the dopamine D3 receptor in reward and motivation. This compound is also highly specific, which reduces the risk of off-target effects. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. This compound also has a relatively short half-life, which can limit its effectiveness in long-term studies.
Future Directions
There are several future directions for the study of N-(2-cyclopropylphenyl)benzamide. One potential direction is the development of more potent and selective dopamine D3 receptor antagonists. Another direction is the investigation of this compound's potential applications in the treatment of other psychiatric disorders, such as schizophrenia and bipolar disorder. Additionally, the development of novel delivery methods for this compound could improve its effectiveness in vivo.
Conclusion
In conclusion, this compound is a promising chemical compound with potential therapeutic applications. Its selective antagonism of the dopamine D3 receptor has been found to have antinociceptive, anxiolytic, and antidepressant-like effects in animal models. This compound's biochemical and physiological effects make it a valuable tool for studying the role of the dopamine D3 receptor in reward and motivation. While this compound has some limitations for lab experiments, its potential applications in the treatment of drug addiction and other psychiatric disorders make it an exciting area of research.
Synthesis Methods
N-(2-cyclopropylphenyl)benzamide can be synthesized through a multistep process that involves the reaction of 2-cyclopropylphenylamine with 4-chlorobenzoic acid. The reaction proceeds through a condensation reaction, followed by a dehydration reaction, and finally a reduction reaction. The resulting product is this compound with a purity of over 95%.
Scientific Research Applications
N-(2-cyclopropylphenyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antinociceptive, anxiolytic, and antidepressant-like effects in animal models. This compound has also been shown to have potential applications in the treatment of drug addiction, as it has been found to reduce drug-seeking behavior in animal models.
Properties
IUPAC Name |
N-(2-cyclopropylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c18-16(13-6-2-1-3-7-13)17-15-9-5-4-8-14(15)12-10-11-12/h1-9,12H,10-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXNFBUNXTAAUQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=CC=C2NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-chlorophenyl)-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5834988.png)
![2-oxo-2-phenylethyl 2,4-dichloro-5-[(diethylamino)sulfonyl]benzoate](/img/structure/B5834995.png)
![1'-propylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5834998.png)

![N-[6-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide](/img/structure/B5835021.png)




![8,9-dimethyl-7-[3-(4-morpholinyl)propyl]-2-(4-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5835055.png)

